Levonorgestrel Impurity C

Description

Significance of Impurity Control in Pharmaceutical Science

The stringent control of impurities in pharmaceuticals is essential for several reasons. Primarily, it safeguards patient health by minimizing exposure to potentially harmful substances. pharmaguru.copharmaffiliates.com Impurities can possess their own biological activity or toxicity, which may lead to adverse effects. chemass.si Furthermore, the presence of impurities can diminish the quality, safety, and efficacy of a drug. pharmaguru.co They can also affect the physical and chemical stability of the drug substance, potentially reducing its shelf life. pharmaguru.co

Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established comprehensive guidelines to ensure the quality and safety of pharmaceutical products. jpionline.org These guidelines necessitate the identification, quantification, and control of impurities to ensure they remain below acceptable limits. jpionline.orggmpinsiders.com Adherence to these standards is not only a regulatory requirement but also an ethical obligation of pharmaceutical manufacturers to provide safe and effective medicines to consumers. pharmaffiliates.com The process of identifying and characterizing all potential impurities, known as impurity profiling, has become a mandatory component of new drug applications. oceanicpharmachem.comglobalpharmatek.com This systematic approach helps in understanding the degradation pathways and optimizing manufacturing processes to minimize impurity formation. globalpharmatek.com

Classification and Categorization of Pharmaceutical Impurities

Pharmaceutical impurities are broadly classified into three main categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents. chemass.siich.org

Organic Impurities : These are the most common type of impurities and can be process-related or drug-related. ich.org They may arise during manufacturing or storage of the drug substance. chemass.si Sources of organic impurities include starting materials, by-products of synthesis, intermediates, degradation products, and reagents, ligands, or catalysts used in the manufacturing process. jpionline.orgich.org They can be identified or unidentified and may be volatile or non-volatile. jpionline.org

Inorganic Impurities : These impurities result from the manufacturing process and are typically known and identified. ich.org They include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids. ich.org These are usually detected and quantified using pharmacopoeial methods. gmpinsiders.comglobalpharmatek.com

Residual Solvents : These are organic or inorganic liquids used as vehicles during the synthesis of a new drug substance. ich.org As their toxicity is generally known, establishing appropriate controls is a straightforward process guided by documents like the ICH Q3C guideline. ich.org Residual solvents are categorized into classes based on their toxicity, with specific limits set for their presence in pharmaceutical products. chemass.si

A summary of impurity classification is provided in the table below.

Contextualization of Levonorgestrel (B1675169) Impurity C within Pharmaceutical Impurity Research

Levonorgestrel Impurity C is a specific organic impurity associated with the synthetic progestogen, Levonorgestrel. scbt.com The parent compound, Levonorgestrel, is a widely used API in various contraceptive formulations. ajrcps.com The identification and characterization of impurities like this compound are a direct result of advancements in analytical techniques and the implementation of stringent regulatory requirements for pharmaceutical quality control.

The discovery of this impurity stemmed from systematic research into the chemical stability and purity profiles of Levonorgestrel during its manufacturing and storage. Early investigations using high-performance liquid chromatography (HPLC) revealed the presence of several related substances in Levonorgestrel preparations, which ultimately led to the isolation and structural elucidation of this compound. Sophisticated analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were instrumental in determining its precise molecular structure. oceanicpharmachem.com

Research indicates that this compound is formed through specific synthetic pathways during the production of Levonorgestrel. As an identified impurity, it is crucial to monitor and control its levels in the final drug substance. ajrcps.comallsciencejournal.com The development of validated analytical methods, such as stability-indicating HPLC methods, is essential for the routine quality control assessment of Levonorgestrel and its related impurities. allsciencejournal.comhumanjournals.com These methods must be sensitive, specific, and accurate to ensure that impurities like this compound are maintained below the qualification thresholds set by regulatory bodies like the ICH. allsciencejournal.comeuropa.eu

Below is a data table summarizing the key chemical identifiers for this compound.

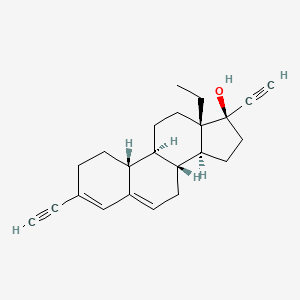

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSCFQZHEPDMAX-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652578 | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337972-89-0 | |

| Record name | 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337972890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-3-ETHYNYL-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9GAK25BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Formation Pathways of Levonorgestrel Impurity C

Role of Ethynylation Processes in Impurity Generation

The introduction of the ethynyl (B1212043) group at the C17 position of the steroid nucleus is a pivotal step in the synthesis of Levonorgestrel (B1675169). This reaction, known as ethynylation, is typically achieved by reacting methoxydienone (B195248) with an ethynylating agent, such as lithium acetylide. smolecule.comgoogle.com While this reaction is designed to be highly specific, side reactions can occur, leading to the formation of impurities.

The reaction between the 17-keto group of methoxydienone and the ethynylating agent is not always a hundred percent efficient. Side reactions involving the ethynylation agent can contribute to the formation of byproducts. For instance, the highly reactive nature of organometallic reagents like lithium acetylide can lead to non-selective reactions at other sites of the steroid molecule or self-condensation reactions, although the primary concern remains the reaction at the intended C17 position. The use of an excess of the ethynylation agent or the presence of reactive functional groups elsewhere in the molecule can exacerbate the formation of these undesired products.

Incomplete regioselectivity during the ethynylation process is another significant contributor to the formation of impurities. Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the context of Levonorgestrel synthesis, the desired reaction is the addition of the ethynyl group to the C17-ketone. However, under certain conditions, the ethynylating agent may react at other positions, or subsequent rearrangements of the desired product can occur, leading to a mixture of isomers and related substances. This lack of complete control over where the chemical transformation occurs can result in the generation of structurally similar impurities that are often difficult to separate from the main product.

Side Reactions with Ethynylation Agents

Contribution of Dienol Ether Hydrolysis to Impurity Formation

Following the ethynylation step, the resulting intermediate is a dienol ether. The next critical step in the synthesis is the hydrolysis of this dienol ether to yield Levonorgestrel. This reaction is typically acid-catalyzed. smolecule.comgoogle.com The conditions of this hydrolysis step, particularly the choice of solvent, have a profound impact on the impurity profile.

The use of protic solvents, such as methanol (B129727), in conjunction with an acid catalyst like hydrochloric acid, has been shown to result in the formation of a significant impurity known as the "O-impurity". google.com This impurity is formed through the addition of methanol across the C5-C10 double bond of the dienol ether intermediate. google.com This O-impurity is considered a structural analog of Levonorgestrel Impurity C. Research has demonstrated that the level of this O-impurity can be as high as 0.29% when using traditional methods with methanol. google.comgoogle.com

Influence of Reaction Parameters on Impurity Levels

The formation of this compound is highly sensitive to various reaction parameters. Careful optimization and control of these parameters are essential to minimize its levels in the final product. Key parameters include the choice of solvent, temperature, and the nature of the acid catalyst.

The selection of the solvent for the hydrolysis of the dienol ether intermediate is a critical factor in controlling the formation of this compound and its related O-impurity. As previously mentioned, protic solvents like methanol promote the formation of the O-impurity. google.com In contrast, the use of aprotic solvents has been shown to significantly reduce or even eliminate the formation of this impurity.

A patent for an improved process for the preparation of Levonorgestrel highlights the surprising discovery that carrying out the hydrolysis of the dienol ether with an acid in an aprotic solvent leads to the content of the O-impurity being below the detection limit. google.com This process improvement underscores the critical role of the solvent in directing the reaction pathway away from the formation of this key impurity.

The following table summarizes the impact of solvent selection on the formation of the O-impurity during the hydrolysis of the dienol ether intermediate, based on findings from a patent application.

| Solvent System | Impurity Level of O-impurity | Reference |

| Hydrochloric acid in methanol | Up to 0.29% | google.comgoogle.com |

| Acid in an aprotic solvent | Below detection limit | google.com |

Table 1: Effect of Solvent on O-Impurity Formation

Temperature Control in Impurity Minimization

Temperature is a critical parameter in the synthesis of levonorgestrel that significantly influences the formation of Impurity C. Precise temperature control during different stages of the manufacturing process is essential to minimize its generation.

During the ethynylation of the methoxydienone intermediate, lower temperatures are generally favored to enhance the selectivity of the reaction and reduce the formation of by-products, including the precursors to Impurity C. elte.hu Research has indicated that maintaining the reaction temperature between -20°C and 30°C is crucial for minimizing the formation of side products.

Conversely, the subsequent hydrolysis step, which converts the dienol ether intermediate to levonorgestrel, is often carried out at elevated temperatures to ensure reaction completion. However, excessively high temperatures can lead to the degradation of the desired product and the formation of impurities. Optimized conditions for the hydrolysis step are typically between 40°C and 70°C for a duration of 2 to 3 hours, which balances reaction efficiency with impurity control. elte.hu

| Reaction Stage | Recommended Temperature Range | Impact on Impurity C Formation |

| Ethynylation | -20°C to 30°C | Lower temperatures favor selectivity and minimize side product formation. |

| Hydrolysis | 40°C to 70°C | Balances reaction efficiency with minimizing product degradation and impurity formation. |

Degradation Pathways Leading to this compound

This compound can also be formed through the degradation of levonorgestrel under various conditions. Understanding these degradation pathways is crucial for establishing appropriate storage and handling protocols for the drug substance and finished product.

Chemical Reactions and Potential Transformations

Several types of chemical reactions can lead to the formation of this compound from the parent drug molecule.

Oxidative degradation is a potential pathway for the formation of impurities in levonorgestrel. While specific studies detailing the direct oxidative formation of this compound are limited, forced degradation studies on levonorgestrel have shown its susceptibility to oxidation. Treatment of levonorgestrel with oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products. ajrcps.com One study identified an impurity formed under oxidative conditions as "Impurity C". ajrcps.com However, it is crucial to confirm through structural elucidation that this corresponds to the specific CAS-numbered this compound. The molecular structure of levonorgestrel contains sites that could be susceptible to oxidation, potentially leading to modifications that result in Impurity C.

Reductive processes can also play a role in the formation of impurities related to levonorgestrel. While direct evidence for the formation of this compound through reduction is not extensively documented, the possibility of over-reduction during certain synthetic steps has been suggested as a potential source of impurities. The use of reducing agents can convert functional groups within the levonorgestrel molecule, potentially leading to the formation of various reduced forms. Further research is needed to specifically link reductive pathways to the formation of this compound.

Substitution reactions represent another chemical pathway that could potentially lead to the formation of this compound. These reactions involve the replacement of one atom or group in a molecule by another. In the context of levonorgestrel, nucleophilic or electrophilic substitution reactions could modify the steroid backbone, potentially leading to the structure of Impurity C. For instance, during the synthesis of levonorgestrel, incomplete or side reactions involving substitution could contribute to the impurity profile.

Reductive Pathways and Impurity Interconversion

Environmental Factors Inducing Impurity Generation

Exposure to various environmental factors can induce the degradation of levonorgestrel and potentially lead to the formation of Impurity C.

Forced degradation studies have provided insights into the stability of levonorgestrel under different stress conditions. These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

| Stress Condition | Observation | Potential for Impurity C Formation |

| Acidic Conditions | Levonorgestrel shows significant degradation under acidic conditions (e.g., 2N HCl at 60°C). ajrcps.com | The acidic environment can catalyze various reactions, including hydrolysis and rearrangements, which could potentially lead to the formation of Impurity C. |

| Basic Conditions | Levonorgestrel is also susceptible to degradation in basic conditions (e.g., 2N NaOH at 60°C). ajrcps.com | Alkaline hydrolysis can lead to the formation of various degradation products. |

| Photolytic Conditions | Levonorgestrel has been found to be relatively stable under photolytic conditions (exposure to UV and visible light). ajrcps.com | While direct photolytic degradation to Impurity C is not strongly indicated, the possibility cannot be entirely ruled out without specific studies. |

| Thermal Conditions | The drug is practically stable under dry heat (e.g., 105°C for 24 hours). ajrcps.com | High temperatures during processing or storage could still contribute to long-term degradation and impurity formation. |

| Humidity | Negligible degradation was observed under high humidity conditions (90% RH at 25°C for 168 hours). ajrcps.com | The presence of moisture can facilitate hydrolytic degradation pathways over extended periods. |

Hydrolytic Degradation Mechanisms

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant pathway for the degradation of many pharmaceutical substances, including levonorgestrel. The formation of impurities through hydrolysis is often influenced by pH and the presence of catalysts.

Forced degradation studies on levonorgestrel have demonstrated its susceptibility to both acidic and alkaline environments, which can lead to the formation of various degradation products. While literature does not always explicitly single out this compound as a primary hydrolytic degradant, the conditions that degrade the parent compound create a potential pathway for its formation.

Research indicates that levonorgestrel experiences notable degradation when subjected to strong acidic and basic conditions. For instance, studies have shown approximately 7% degradation of levonorgestrel when exposed to 2N hydrochloric acid at 60°C for 24 hours. ajrcps.com Under basic conditions, using 2N sodium hydroxide (B78521) at the same temperature and duration, the degradation can be even more pronounced, reaching about 10%. ajrcps.com These conditions can facilitate molecular rearrangements and other chemical reactions that result in the generation of impurities.

The table below summarizes findings from a forced degradation study on levonorgestrel, illustrating the impact of hydrolytic stress.

| Stress Condition | Reagent | Temperature | Duration | % Degradation of Levonorgestrel | Potential for Impurity C Formation |

| Acid Hydrolysis | 2N HCl | 60°C | 24 hours | ~7% | Implied |

| Base Hydrolysis | 2N NaOH | 60°C | 24 hours | ~10% | Implied |

Photolytic Influence on Impurity Formation

Photodegradation, the breakdown of molecules by light, is another critical factor in assessing the stability of a drug substance. The energy from light, particularly in the ultraviolet (UV) spectrum, can initiate photochemical reactions, leading to the formation of impurities.

However, studies on the photostability of levonorgestrel suggest that it is relatively stable under photolytic stress. ajrcps.com When exposed to UV light and visible light for extended periods, levonorgestrel has shown minimal to no degradation. allsciencejournal.com This inherent photostability implies that the formation of this compound through photolytic pathways is not a primary concern under normal storage and handling conditions.

The following table outlines the results from photostability studies on levonorgestrel.

| Stress Condition | Exposure | Duration | % Degradation of Levonorgestrel | Formation of Impurity C |

| UV Degradation | 200 Wh/m² | Not Specified | 0.00% | Not Observed |

| Visible Light Degradation | 1.2 million lux hours | Not Specified | 0.00% | Not Observed |

Thermal Stress and Impurity Development

Thermal degradation involves the breakdown of a drug substance at elevated temperatures. High temperatures can provide the necessary activation energy for decomposition reactions, leading to the formation of thermal degradants.

In the case of levonorgestrel, it has been found to be remarkably stable under conditions of dry heat. ajrcps.com Forced degradation studies where levonorgestrel was exposed to a temperature of 105°C for 24 hours resulted in no observable degradation. ajrcps.comallsciencejournal.com This suggests that the solid form of the drug is resistant to thermal decomposition and that the formation of this compound as a result of thermal stress is unlikely.

The data below summarizes the findings on the thermal stability of levonorgestrel.

| Stress Condition | Temperature | Duration | % Degradation of Levonorgestrel | Formation of Impurity C |

| Thermal Degradation | 105°C | 24 hours | 0.00% | Not Observed |

Structural Characterization and Elucidation of Levonorgestrel Impurity C

Advanced Spectroscopic Techniques for Impurity Identification

The precise molecular configuration of Levonorgestrel (B1675169) Impurity C has been determined through the application of advanced spectroscopic techniques. These methods are essential for confirming the structure of impurities, especially when they are present at low levels in the active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For complex molecules like steroidal impurities, NMR is indispensable for confirming stereochemistry and connectivity. phytopurify.com

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental data for structural confirmation. The chemical name of Levonorgestrel Impurity C is 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol. cleanchemlab.compharmaffiliates.com Analysis of its structure allows for the prediction of characteristic signals in its NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for the two separate ethynyl (B1212043) protons, the protons of the ethyl group at the C13 position, and the vinylic protons within the conjugated diene system in the A-ring of the steroid. The remaining aliphatic protons of the steroid backbone would appear as a complex series of multiplets.

The ¹³C NMR spectrum would corroborate this structure, showing characteristic signals for the four sp-hybridized carbons of the two ethynyl groups, the carbons of the conjugated diene, the tertiary carbon bearing the hydroxyl group (C17), and the carbons of the ethyl group, in addition to the other signals from the steroidal core.

Expected NMR Data for this compound Note: The following table is based on expected chemical shifts for the known structure, as detailed published spectral assignments are not widely available.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethynyl H (C21) | ~2.6 | - |

| Ethynyl H (at C3) | ~3.1 | - |

| Vinylic H (C4) | ~6.2 | ~124 |

| Vinylic H (C6) | ~5.8 | ~122 |

| C17-OH | Variable | - |

| Ethynyl C (C20/C21) | - | ~87, ~75 |

| Ethynyl C (at C3) | - | ~83, ~80 |

| C3 (diene) | - | ~120 |

| C5 (diene) | - | ~140 |

| C17 (hydroxyl) | - | ~81 |

| C13 (quaternary) | - | ~49 |

| C18 (ethyl CH₂) | Multiplet | ~23 |

For molecules with complex and overlapping proton signals, such as steroids, two-dimensional (2D) NMR techniques are employed to resolve ambiguities. plos.org Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to trace the connectivity within the individual rings of the steroid nucleus.

¹H and ¹³C NMR for Structural Confirmation

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. smolecule.com

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying trace-level impurities in pharmaceutical samples. nih.govpillbuys.comsilae.it

For this compound, LC-MS analysis would confirm its molecular weight. With a molecular formula of C₂₃H₂₈O, the molecular weight is 320.47 g/mol . pharmaffiliates.com In positive ionization mode, the expected parent ion would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 321.2.

Tandem mass spectrometry (MS/MS) involves selecting this parent ion and subjecting it to collision-induced dissociation to generate a unique fragmentation pattern. This pattern serves as a fingerprint for the molecule. Expected fragmentation pathways for this compound would include the loss of water (H₂O) from the C17-hydroxyl group, and cleavage of the ethynyl groups. This fragmentation data is crucial for confirming the identity of the impurity by comparing it against a reference standard. omicsonline.org

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 321.2 | Protonated parent molecule |

| [M+H-H₂O]⁺ | 303.2 | Loss of water from the parent ion |

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive identification of unknown compounds by providing a highly accurate measurement of the mass-to-charge ratio. nih.govlongdom.org This precision allows for the determination of the elemental composition of an impurity, a critical step in its structural elucidation. longdom.org

For this compound, HRMS would measure the exact mass of the [M+H]⁺ ion. The calculated monoisotopic mass for C₂₃H₂₈O is 320.2140 Da. nih.gov An HRMS measurement yielding a mass very close to this value (typically within 5 ppm) would confirm the elemental formula as C₂₃H₂₈O, thereby distinguishing it from other potential impurities that might have the same nominal mass but a different elemental composition. This capability is invaluable for resolving ambiguities in impurity profiling and ensuring the purity of the final drug product. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. cmro.in The method relies on the principle that molecular bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, its functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint. cmro.in

For this compound, FT-IR spectroscopy is instrumental in confirming the presence of key structural moieties that define its identity and distinguish it from the parent API, Levonorgestrel. The analysis of the impurity's spectrum reveals absorption bands corresponding to its specific functional groups. Research indicates that sophisticated analytical techniques are required for the structural elucidation of such impurities.

The most notable feature in the FT-IR spectrum of this compound is the presence of two distinct ethynyl (C≡C-H) groups. One is located at the C17 position, which is also present in the parent molecule, and a second is at the C3 position of the steroid's A-ring. nih.gov The characteristic stretching vibration of the terminal alkyne C-H bond is typically observed as a sharp, intense peak. The hydroxyl (-OH) group at the C17 position and the various C-H bonds within the steroidal skeleton also produce characteristic absorption bands.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Significance for Impurity C Identification |

|---|---|---|---|

| Alkyne C-H | Stretch | ~3300 | Confirms the presence of the terminal ethynyl groups at C3 and C17. |

| Alkyne C≡C | Stretch | ~2100-2260 | Indicates the carbon-carbon triple bonds of the ethynyl groups. |

| Alcohol O-H | Stretch (H-bonded) | ~3200-3600 (broad) | Identifies the hydroxyl group at the C17 position. |

| Alkane C-H | Stretch | ~2850-3000 | Corresponds to the numerous sp³ hybridized C-H bonds in the steroid nucleus and ethyl group. |

Note: The exact wavenumbers can vary slightly based on the sample preparation and analytical conditions.

Crystallographic Analysis for Stereochemical Confirmation

Crystallographic analysis, particularly X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique is indispensable in pharmaceutical analysis, especially for chiral molecules like steroid impurities, where the specific stereochemistry can significantly impact biological activity. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, which in turn reveals the exact position of each atom in space. wikipedia.org

For impurities such as this compound, which has multiple chiral centers, confirming the absolute configuration is critical. nih.gov While other spectroscopic techniques like NMR can provide information about relative stereochemistry, only X-ray crystallography can provide an unambiguous determination of the absolute spatial arrangement of the atoms, confirming the R/S configuration at each stereocenter.

X-ray Crystallography in Chiral Impurity Characterization

The application of single-crystal X-ray crystallography is the gold standard for the stereochemical elucidation of chiral impurities. This method is uniquely capable of resolving any ambiguity in the stereochemistry of molecules that possess multiple chiral centers. The successful application of this technique hinges on the ability to grow a high-quality single crystal of the impurity, which can often be a challenging step. libretexts.org

Once a suitable crystal is obtained, the analysis provides a wealth of structural information that is crucial for its definitive characterization. This includes the precise bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For this compound, this analysis would confirm the specific stereochemical configuration at its six chiral centers: 8R, 9S, 10R, 13S, 14S, and 17R. nih.gov This level of structural detail is vital for understanding its formation pathways and for its use as a qualified reference standard in analytical methods. While specific crystallographic data for this compound are not widely published, the analysis of related steroid compounds underscores the power of this technique. smolecule.com

Table 2: Data Obtained from X-ray Crystallographic Analysis and Its Importance

| Parameter | Description | Significance for Stereochemical Confirmation |

|---|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. | Provides fundamental information about the crystal lattice but does not directly define molecular stereochemistry. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | The identification of a chiral space group confirms that the crystal is composed of a single enantiomer. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | Allows for the construction of a 3D model of the molecule, from which bond lengths and angles are calculated. |

| Absolute Configuration | The absolute spatial arrangement of atoms at each chiral center (e.g., R or S). | Provides unambiguous proof of the impurity's specific stereoisomeric form, distinguishing it from all other possible stereoisomers. |

Analytical Methodologies for Detection and Quantification of Levonorgestrel Impurity C

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analysis of levonorgestrel (B1675169) and its related substances, offering the necessary specificity and sensitivity to resolve complex mixtures. allsciencejournal.compharmaffiliates.com These techniques are pivotal in ensuring that the levels of Impurity C adhere to the stringent limits set by pharmacopoeias and regulatory guidelines like the International Conference on Harmonisation (ICH). allsciencejournal.com

High-Performance Liquid Chromatography (HPLC) is the most prevalent and widely accepted technique for the routine quality control of levonorgestrel, enabling the simultaneous determination of the API and its impurities. allsciencejournal.comnih.gov The development of a stability-indicating HPLC method is crucial, as it must be able to separate the active ingredient from any potential impurities and degradation products that might form under various stress conditions. allsciencejournal.comijpda.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard approach for analyzing Levonorgestrel Impurity C. ijpda.org These systems typically employ a non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, and a polar mobile phase. allsciencejournal.comajrcps.com

A variety of C18 columns from different manufacturers have been successfully used, including Phenomenex Luna C18 and Waters Kromasil C18. allsciencejournal.comijpda.org The choice of column is a critical parameter, as different brands can offer varying selectivity and peak shapes. allsciencejournal.com For instance, studies have shown that while several C18 columns can be effective, the Kromasil C18 column provided good peak shapes when used with an acetonitrile-water mobile phase. allsciencejournal.com The mobile phase itself is typically a mixture of water and an organic modifier, most frequently acetonitrile (B52724). allsciencejournal.comijpda.org The ratio of these components is optimized to achieve the desired separation. nih.govijpda.org

Table 1: Examples of RP-HPLC Systems for Levonorgestrel Impurity Analysis

| Parameter | System 1 | System 2 | System 3 |

| Stationary Phase | Phenomenex Luna C18 | Waters Kromasil C18 (250mm x 4.6mm, 5µm) | Luna C18 (150 x 4.6 mm, 5 µm, 100 Å) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile and Water (Gradient) | Acetonitrile/water |

| Flow Rate | 1.0 ml/min | 1.0 mL/min | Not Specified |

| Detection | UV at 241 nm | UV at 240 nm | UV at 245 nm |

| Reference | ijpda.org | allsciencejournal.comajrcps.com |

To effectively separate this compound from the main levonorgestrel peak and other related substances, gradient elution is often employed. allsciencejournal.comajrcps.com Unlike isocratic elution where the mobile phase composition remains constant, gradient elution involves changing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase over the course of the analytical run. allsciencejournal.com

This technique is particularly advantageous for complex samples containing compounds with a wide range of polarities. By gradually increasing the solvent strength, late-eluting, more non-polar impurities can be eluted more quickly, leading to sharper peaks and improved resolution. A typical gradient program might start with a lower concentration of acetonitrile, which is then ramped up over a set period. allsciencejournal.com For example, a validated method utilized a gradient program starting with 40% acetonitrile, increasing to 45%, and then returning to 40%. allsciencejournal.comajrcps.com The optimization of this gradient profile, including the rate of change and the initial and final solvent compositions, is a critical step in method development to ensure that all impurities, including Impurity C, are well-resolved from the levonorgestrel peak with a resolution factor significantly greater than 1.5. allsciencejournal.com

Table 2: Example of a Gradient Elution Program

| Time (minutes) | % Mobile Phase B (Acetonitrile) |

| 0 | 40 |

| 8 | 45 |

| 35 | 45 |

| 45 | 40 |

| 55 | 40 |

| Source: allsciencejournal.comajrcps.com |

Ultraviolet (UV) detection is the most common mode of detection used in HPLC for the quantification of levonorgestrel and its impurities due to the presence of a chromophore in their molecular structures. allsciencejournal.comijpda.org The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity and specificity.

The UV spectrum of levonorgestrel shows a maximum absorption (λmax) at approximately 241 nm. nih.govijpda.org Consequently, wavelengths in this region are frequently used for analysis. Different studies have reported using slightly different wavelengths, such as 240 nm, 241 nm, 242 nm, and 245 nm, for monitoring the column effluent. allsciencejournal.comijpda.orgresearchgate.netmfd.org.mk The choice of wavelength can be influenced by the specific impurity profile and the desire to achieve optimal sensitivity for all components of interest. jddtonline.info For instance, while levonorgestrel has a clear maximum, some impurities might have slightly different absorption characteristics, necessitating a compromise or the use of a photodiode array (PDA) detector. ijpda.orgjddtonline.info A PDA detector can acquire the entire UV spectrum for each peak, which aids in peak identification and purity assessment. ijpda.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.net This technique utilizes columns packed with smaller particles (typically less than 2 µm), which necessitates instrumentation capable of handling much higher backpressures. researchgate.net

The primary advantage of UPLC in the context of impurity profiling is its ability to provide much higher separation efficiency. researchgate.netlcms.cz This leads to narrower peaks and better resolution between closely eluting compounds, which is particularly beneficial for complex impurity profiles. lcms.cz The increased speed of UPLC also allows for higher sample throughput, a significant advantage in a quality control environment. researchgate.net For the analysis of levonorgestrel and its impurities, transitioning from HPLC to UPLC can offer a more efficient and sensitive method. lcms.cz For example, a UPLC method for levonorgestrel and its related substances could utilize a sub-2 µm particle column, such as an ACQUITY UPLC BEH C18 or C8, to achieve rapid and highly efficient separations. lcms.czmdpi.com

While analytical chromatography focuses on the detection and quantification of impurities, preparative chromatography is employed for their isolation and purification. The isolation of this compound is essential for several reasons, including its structural elucidation and its use as a certified reference standard for the accurate quantification in routine quality control analyses. google.com

Preparative HPLC is a key technique for this purpose. It operates on the same principles as analytical HPLC but utilizes larger columns with a greater quantity of stationary phase to handle larger sample loads. The goal is to isolate the impurity of interest in a sufficient quantity and purity for further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A semi-preparative C18 column with isocratic elution can be used for the isolation of trace-level impurities. The fractions corresponding to the impurity peak are collected, and the solvent is then removed to yield the purified compound.

Gradient Elution Optimization for Impurity Separation

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Method Validation Parameters for Impurity Analysis

The validation of an analytical method ensures that it is suitable for its intended purpose. For the analysis of pharmaceutical impurities like this compound, method validation is a critical regulatory requirement, providing documented evidence of the method's reliability. humanjournals.com The International Conference on Harmonisation (ICH) guidelines provide a framework for the validation parameters that need to be assessed. allsciencejournal.comajrcps.com These parameters demonstrate that the method is specific, sensitive, linear, precise, accurate, and robust for the quantification of impurities. allsciencejournal.com

Specificity and Peak Purity Assessment

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the drug substance matrix. allsciencejournal.com In the context of this compound, the method must be able to distinguish its peak from that of Levonorgestrel and other related substances.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. allsciencejournal.com Specificity is typically demonstrated by showing that there is no interference from blank or placebo solutions at the retention time of the Impurity C peak. nih.govjddtonline.info A key aspect of specificity is achieving adequate chromatographic resolution; a resolution of greater than 1.5 between adjacent peaks is generally considered acceptable, ensuring the peaks are well-separated. allsciencejournal.comajrcps.com

Forced degradation studies are also integral to establishing specificity. ijpda.org By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated. jddtonline.infoijpda.org The analytical method must be able to separate the Impurity C peak from all these potential degradants. jddtonline.info

Peak purity assessment is often performed using a Photodiode Array (PDA) detector coupled with the HPLC system. The PDA detector scans across a range of wavelengths, and software algorithms are used to compare the spectra across the peak. A spectrally pure peak indicates that there is no co-eluting impurity. ajrcps.comjddtonline.info

Table 1: Approaches to Demonstrating Specificity

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Resolution | Chromatographic separation of Impurity C from Levonorgestrel and other impurities. | Resolution factor (Rs) > 1.5 between peaks. allsciencejournal.comajrcps.com |

| Blank/Placebo Interference | Injection of blank (diluent) and placebo solutions. | No significant peaks observed at the retention time of this compound. nih.gov |

| Forced Degradation | Stressing the drug substance with acid, base, peroxide, heat, and light. | The impurity peak is spectrally pure and resolved from degradation products. jddtonline.info |

| Peak Purity | Analysis of the peak using a PDA detector. | Peak purity angle should be less than the peak purity threshold. ajrcps.com |

Linearity and Calibration Range Determination

Linearity demonstrates that there is a direct proportional relationship between the concentration of an analyte and the response of the analytical method. ajrcps.com This is crucial for accurately quantifying the amount of this compound. Linearity is typically evaluated by analyzing a series of solutions with known concentrations of the impurity. allsciencejournal.com

The results are expressed in terms of the correlation coefficient (r or r²), the y-intercept, and the slope of the regression line. allsciencejournal.comnih.gov A correlation coefficient value close to 1.0 (e.g., ≥0.999) is desirable as it indicates a strong linear relationship. allsciencejournal.comajrcps.com The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, precise, and accurate. For impurity analysis, this range typically spans from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. ajrcps.comresearchgate.net

Table 2: Examples of Linearity Data for Levonorgestrel and Related Impurities

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| Levonorgestrel Impurity | 2.6–15.6 | 0.9998 | |

| Levonorgestrel | 2.6–15.6 | 0.9999 | nih.gov |

| Levonorgestrel | 1-12 | Not specified | ijpda.org |

| Levonorgestrel | 0.40-1.50 | > 0.999 | allsciencejournal.com |

Precision and Accuracy Evaluation

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:

Repeatability (Method Precision): This evaluates precision over a short interval of time with the same analyst and equipment. It is often assessed by performing six replicate preparations of a sample containing the impurity at a target concentration. allsciencejournal.comajrcps.com

Intermediate Precision (Ruggedness): This expresses the within-laboratory variations, such as using different analysts, different equipment, or performing the analysis on different days. ajrcps.com

Accuracy is the closeness of the test results obtained by the method to the true value. For impurity analysis, accuracy is determined by recovery studies. ijpda.org This involves adding known amounts of the Impurity C reference standard to a sample matrix at different concentration levels (typically LOQ, 100%, and 150% of the specification limit). allsciencejournal.com The percentage of the impurity that is recovered by the method is then calculated.

Table 3: Typical Acceptance Criteria and Findings for Precision and Accuracy

| Parameter | Sub-parameter | Typical Acceptance Criteria | Reported Findings |

|---|---|---|---|

| Precision | Repeatability (%RSD) | ≤ 5% | < 2%. nih.gov |

| Intermediate Precision (%RSD) | ≤ 10% | %RSD of 0.0 for repeatability and intermediate precision. ajrcps.com |

| Accuracy | Recovery (%) | 80.0% to 120.0% | 90–110%. 98.6-107.2% for Impurity C. researchgate.net 99.78–100.0%. nih.gov |

Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

For trace analysis of impurities, the sensitivity of the analytical method is paramount. This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpda.org

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpda.org

These limits are crucial as regulatory guidelines require impurities present at or above a certain threshold (e.g., 0.1%) to be reported and identified. allsciencejournal.com The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. allsciencejournal.comajrcps.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ijpda.org

Table 4: Reported LOD and LOQ Values for Levonorgestrel and its Impurities

| Analyte/Method | LOD | LOQ | Method | Source |

|---|---|---|---|---|

| Levonorgestrel | 0.013% | 0.039% | S/N Ratio | allsciencejournal.comajrcps.com |

| Levonorgestrel | 0.29 µg/ml | 0.88 µg/ml | Calibration Curve Slope | ijpda.org |

| Levonorgestrel (in wastewater) | 0.061 µg/L | 0.199 µg/L | Statistical Equation | frontiersin.org |

| Levonorgestrel (ELISA) | ~0.07 ng/mL | Not Specified | Standard Curve | researchgate.net |

Robustness and Ruggedness Studies

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. ajrcps.com To test for robustness, minor changes are made to the chromatographic conditions.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. It is often assessed as part of intermediate precision. ajrcps.com

These studies are important to ensure that the method will perform consistently in different laboratory environments and over time. The system suitability parameters (e.g., resolution, peak tailing, theoretical plates) are monitored after each change to ensure they remain within acceptable limits. ajrcps.com

Table 5: Parameters Varied in Robustness Studies for Levonorgestrel Analysis

| Parameter Varied | Typical Variation | Observed Outcome | Source |

|---|---|---|---|

| Flow Rate | ± 0.2 mL/min or ± 0.02 mL/min | %RSD for peak area < 0.15%; system suitability criteria met. | ajrcps.comnih.gov |

| Column Temperature | ± 5°C | System suitability criteria met. | ajrcps.com |

| Mobile Phase Composition | Small changes in organic/aqueous ratio | %RSD for peak area < 0.15%. | nih.gov |

| Mobile Phase pH | ± 0.2 | System suitability criteria met. | |

Impurity Profiling and Control Strategies for Levonorgestrel

Comprehensive Impurity Profiling Approaches

Comprehensive impurity profiling is the foundation for ensuring the purity and safety of Levonorgestrel (B1675169). It involves the use of advanced analytical techniques to detect, identify, and quantify impurities, including Levonorgestrel Impurity C. The discovery of such impurities often results from in-depth analytical studies that investigate the chemical stability and purity of the drug substance under various manufacturing and storage conditions.

The primary methods for impurity profiling include:

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying impurities. Reversed-phase HPLC with UV detection is commonly employed. A typical method might use a C18 column and a gradient elution with a mobile phase of acetonitrile (B52724) and water. Such methods are validated for specificity, linearity, precision, and accuracy to ensure reliable results.

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the structural elucidation of unknown impurities. researchgate.net It provides molecular weight information that is crucial for identifying compounds like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, NMR spectroscopy is often used. It provides detailed information about the molecular structure, which is essential for characterizing newly discovered impurities.

Systematic impurity profiling can be accelerated by automated systems that utilize multiple orthogonal HPLC methods with UV-MS detection. nih.gov This approach allows for rapid screening and unambiguous tracking of impurities across different analytical conditions. nih.gov

The following table summarizes key analytical techniques used in the impurity profiling of Levonorgestrel:

Table 1: Analytical Techniques for Levonorgestrel Impurity Profiling

| Technique | Purpose | Key Findings/Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. | A validated reversed-phase HPLC method with UV detection is used for routine quality control, capable of detecting impurities at levels as low as 0.03%. smolecule.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. | Enables the determination of molecular weights, aiding in the identification of process-related impurities and degradation products. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of impurities. | Provides detailed structural information necessary for the unambiguous characterization of impurities like this compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of substance identity. | Confirms the presence of characteristic functional groups in Levonorgestrel and its impurities. mdpi.compreprints.org |

Strategy for Impurity Control throughout the Pharmaceutical Lifecycle

A robust impurity control strategy is essential and should be implemented throughout the entire lifecycle of the pharmaceutical product, from development to post-approval. This strategy is informed by the comprehensive impurity profiling data.

Key elements of an effective impurity control strategy for Levonorgestrel include:

Control of Starting Materials: The quality of starting materials is critical. Impurities in the initial reactants can be carried through the synthesis and contaminate the final product. Therefore, stringent specifications for starting materials are necessary. canada.ca

Process Optimization: The synthesis of Levonorgestrel involves several chemical transformations where impurities can form. For instance, the ethynylation of methoxydienone (B195248) is a critical step where impurities may be generated. smolecule.com Process parameters such as temperature, solvent, and reaction time must be carefully controlled to minimize impurity formation. smolecule.com For example, using aprotic solvents instead of methanol (B129727) during certain steps can significantly reduce the formation of specific impurities. google.com

Purification Procedures: Crude Levonorgestrel is purified to remove impurities. Recrystallization from suitable solvents, such as ethyl acetate (B1210297), has been shown to be effective in reducing the levels of certain impurities.

Stability Studies: Forced degradation studies are conducted to understand the degradation pathways of Levonorgestrel under various stress conditions (e.g., acid, base, oxidation, heat, light). x-mol.com This helps in identifying potential degradation products that could appear during the product's shelf life.

Specification Setting: Based on the impurity profile and toxicological data, acceptance criteria for known and unknown impurities are established in the drug substance and drug product specifications. Regulatory bodies provide guidelines on qualification thresholds for impurities.

Application of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. americanpharmaceuticalreview.com The application of QbD principles is highly effective in controlling impurities in Levonorgestrel. repec.org

The QbD framework involves:

Defining a Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final drug product.

Identifying Critical Quality Attributes (CQAs): These are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Levonorgestrel, the level of specific impurities like Impurity C is a CQA. journaljpri.com

Identifying Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): Through risk assessment and experimental studies, the process parameters and material attributes that have a significant impact on the CQAs are identified. journaljpri.com For example, the temperature and solvent used in the hydrolysis step of Levonorgestrel synthesis are critical process parameters that can influence impurity formation. smolecule.com

Establishing a Design Space: A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. journaljpri.com Operating within the design space is not considered a change and provides regulatory flexibility.

Implementing a Control Strategy: A planned set of controls, derived from product and process understanding, that assures process performance and product quality. This includes controls on input materials, process parameters, and the final product. journaljpri.com

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods. researchgate.net It ensures that the developed method is robust and fit for its intended purpose, which in this context is the reliable quantification of Levonorgestrel impurities. americanpharmaceuticalreview.com

The AQbD process includes:

Defining the Analytical Target Profile (ATP): This defines the requirements for the analytical method, such as the target impurities, required sensitivity, and accuracy. researchgate.net

Risk Assessment and Method Optimization: Identifying method parameters that could affect performance (e.g., mobile phase composition, flow rate, column temperature) and optimizing them using experimental designs (DoE). researchgate.net

Defining a Method Operable Design Region (MODR): This is the analytical equivalent of a design space, where the method is known to perform reliably. americanpharmaceuticalreview.com

Establishing a Control Strategy for the Method: This includes system suitability tests to ensure the method is performing correctly before each use. researchgate.net

By implementing AQbD, analytical methods for Levonorgestrel impurity analysis become more robust, reducing the likelihood of out-of-specification (OOS) results due to method variability. researchgate.net

The following table outlines the steps in an AQbD approach for an HPLC method for Levonorgestrel impurity analysis:

Table 2: AQbD for HPLC Method Development for Levonorgestrel Impurities

| AQbD Step | Description | Example for Levonorgestrel Impurity Analysis |

|---|---|---|

| Analytical Target Profile (ATP) | Define the goal of the analytical method. | To accurately and precisely quantify this compound and other related substances at levels compliant with regulatory requirements. |

| Critical Method Attributes (CMAs) | Identify the performance characteristics critical for achieving the ATP. | Resolution between Levonorgestrel and its impurities, peak symmetry, and limit of quantification (LOQ). |

| Risk Assessment | Identify method parameters that could impact CMAs. | Mobile phase pH, organic solvent ratio, column temperature, and flow rate. |

| Method Optimization (DoE) | Systematically study the effects of critical parameters on CMAs. | A central composite design could be used to optimize the mobile phase composition and column temperature to achieve optimal separation. |

| Method Operable Design Region (MODR) | Define the region of robust method performance. | A defined range for mobile phase composition and temperature within which the method consistently meets the ATP. |

| Control Strategy | Implement controls to ensure ongoing method performance. | System suitability tests (e.g., resolution, tailing factor) and regular calibration with reference standards. |

Stability Studies and Degradation Pathway Analysis of Levonorgestrel Impurity C

Forced Degradation Studies to Elucidate Impurity Behavior

Forced degradation, or stress testing, is a crucial component in the development of stability-indicating analytical methods. It involves subjecting the compound to conditions more severe than accelerated stability testing to understand its degradation behavior. These studies help in identifying potential degradation products, elucidating degradation pathways, and confirming that the analytical method can effectively separate the drug substance from its degradation products. allsciencejournal.comnih.gov

Acidic and Alkaline Hydrolysis Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, particularly those with ester or amide functional groups. Studies on levonorgestrel (B1675169) have shown its susceptibility to both acidic and alkaline conditions.

In one study, levonorgestrel was subjected to 1N hydrochloric acid (HCl) at 100°C for 7 hours, resulting in a 31.52% degradation of the drug. ijpda.org Under alkaline conditions, using 0.5N sodium hydroxide (B78521) (NaOH) at 100°C for 7 hours, the degradation was even more significant, reaching 68.31%. ijpda.org Another investigation reported approximately 7% degradation in 2N HCl and 10% degradation in 2N NaOH when treated for 24 hours at 60°C. allsciencejournal.comajrcps.com These studies indicate that levonorgestrel, and likely its impurities, are more sensitive to alkaline hydrolysis than acidic hydrolysis. The formation of various degradation products was observed under these conditions, highlighting the importance of controlling pH during manufacturing and storage. allsciencejournal.comijpda.orgajrcps.com

A summary of the hydrolytic degradation of levonorgestrel under different conditions is presented below:

| Condition | Temperature | Duration | Degradation (%) |

| 1N HCl | 100°C | 7 hours | 31.52 |

| 0.5N NaOH | 100°C | 7 hours | 68.31 |

| 2N HCl | 60°C | 24 hours | ~7 |

| 2N NaOH | 60°C | 24 hours | 10 |

Oxidative Stress Conditions

Oxidation is another significant degradation pathway for many pharmaceutical compounds. Forced degradation studies involving oxidative stress are typically carried out using agents like hydrogen peroxide (H₂O₂).

When levonorgestrel was exposed to 10% H₂O₂ at 100°C for 7 hours, a degradation of 43.14% was observed, with a distinct degradation peak appearing in the chromatogram. ijpda.org Another study using 30% H₂O₂ at 60°C for 24 hours showed about 3% degradation, leading to the formation of more than five small degradation product peaks. allsciencejournal.comajrcps.com These findings demonstrate the potential for oxidative degradation of levonorgestrel and its related substances, including Impurity C.

The results of oxidative degradation studies on levonorgestrel are summarized in the following table:

| Condition | Temperature | Duration | Degradation (%) |

| 10% H₂O₂ | 100°C | 7 hours | 43.14 |

| 30% H₂O₂ | 60°C | 24 hours | ~3 |

Thermal and Photolytic Degradation Analyses

To assess the impact of temperature and light on the stability of Levonorgestrel Impurity C, thermal and photolytic degradation studies are performed.

In thermal degradation studies, levonorgestrel powder was subjected to a temperature of 100°C for 7 days. The results showed only minor degradation of 5.08%. ijpda.org Another study at 105°C for 24 hours found the drug to be practically stable with no observed degradation. allsciencejournal.comajrcps.com

Comparative Chromatography for Distinguishing Process Impurities from Degradation Products

A key challenge in pharmaceutical analysis is to distinguish between impurities that are formed during the manufacturing process (process impurities) and those that result from the degradation of the drug substance over time (degradation products). Comparative chromatography is a powerful tool for this purpose.

By overlaying chromatograms from forced degradation studies with those of unstressed and stressed batches of the drug substance, analysts can differentiate between the two types of impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this analysis. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from all potential impurities and degradation products. allsciencejournal.comijpda.orgajrcps.com The specificity of such a method is demonstrated by the absence of interference from blank and placebo matrices and by the clear separation of the main peak from degradation peaks in stressed samples. allsciencejournal.comajrcps.com Advanced techniques like High-Resolution Mass Spectrometry (HRMS) can be used in conjunction with chromatography to confirm the exact mass and fragmentation patterns of impurities, further aiding in their identification and characterization.

Long-Term Stability Monitoring of Impurity Levels

Long-term stability studies are essential for determining the shelf-life of a drug product and for monitoring the levels of impurities over time under recommended storage conditions. vulcanchem.com These studies are typically conducted according to guidelines from the International Council for Harmonisation (ICH). europa.eueuropa.eu

For levonorgestrel and its impurities, long-term stability studies are often performed at 25°C with 60% relative humidity (RH) or 30°C with 65% or 75% RH. europa.euwho.int The levels of known and unknown impurities are monitored at specific time points throughout the proposed shelf-life. fda.gov Stability data from these studies provide evidence that the drug product remains within its quality specifications, including the limits for individual and total impurities, throughout its shelf life. who.int For instance, regulatory guidelines may specify that a single impurity should not exceed 0.5%, and the total impurities should not be more than 2.0%.

Regulatory Framework and Pharmacopoeial Standards Governing Levonorgestrel Impurity C

International Conference on Harmonisation (ICH) Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are recognized globally and form the basis for regulatory control of impurities.

The ICH Q3A(R2) guideline provides a framework for the control of organic impurities in new drug substances produced by chemical synthesis. synthinkchemicals.comvulcanchem.com It establishes a process for qualifying impurities by setting thresholds at which an impurity must be reported, identified, and qualified for safety. synthinkchemicals.comich.org Organic impurities, such as Levonorgestrel (B1675169) Impurity C, can arise during the manufacturing process or storage of the drug substance. synthinkchemicals.com The guideline applies to the Levonorgestrel API, requiring manufacturers to summarize the actual and potential impurities and provide analytical results for batches used in clinical and safety studies. synthinkchemicals.comscribd.com

The thresholds are based on the maximum daily dose (MDD) of the drug substance. scribd.com For Levonorgestrel, with a maximum single dose of 1.5 mg for emergency contraception, the applicable thresholds fall under the "≤ 2 g/day " category. drugs.commanasalifesciences.com Any impurity present above the identification threshold must have its structure characterized. synthinkchemicals.com If an impurity level exceeds the qualification threshold, the manufacturer must provide data to establish its biological safety. ich.org

Complementary to ICH Q3A, the ICH Q3B(R2) guideline focuses on impurities that are classified as degradation products in new drug products. europeanpharmaceuticalreview.comdrugfuture.com These impurities can result from the degradation of the drug substance or from reactions between the drug substance and excipients or the container closure system. europeanpharmaceuticalreview.com The guidance applies to degradation products found in Levonorgestrel-containing finished products.

Similar to Q3A, ICH Q3B sets thresholds for reporting, identification, and qualification of degradation products based on the product's MDD. baidu1y.com For a Levonorgestrel product with a 1.5 mg dose, the thresholds from the ">1 mg - 10 mg" category apply. baidu1y.com Manufacturers must summarize the degradation products observed during stability studies and provide a rationale for the proposed acceptance criteria in the product specification. drugfuture.com

ICH Q3A: Impurities in New Drug Substances

European Pharmacopoeia (EP) Monographs and Requirements

The European Pharmacopoeia provides legally binding quality standards for medicines and their ingredients in its member states. lgcstandards.com The general monograph for Substances for pharmaceutical use (2034) and the specific monograph for Levonorgestrel define the compliance requirements. baidu1y.comnih.gov

The specific monograph for Levonorgestrel provides a set of tests and acceptance criteria to ensure its identity, purity, and quality. A critical part of the monograph is the "Impurities" section, which lists specified impurities that must be controlled. Levonorgestrel Impurity C is recognized as a specified impurity in the European Pharmacopoeia. europeanpharmaceuticalreview.comnih.gov This means a specific acceptance limit is defined for Impurity C in the monograph, and compliance is mandatory for any Levonorgestrel API or product to be placed on the European market. The limits set in the monograph are based on scientific evaluation and are designed to ensure public health protection. baidu1y.com

Role of Reference Standards in Regulatory Compliance

Official reference standards are highly purified substances that are essential for achieving accurate and reproducible results in pharmacopoeial tests. humanjournals.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) establishes and provides European Pharmacopoeia Chemical Reference Substances (CRS).

For the analysis of this compound, a dedicated EP CRS is required. This reference standard is used in the analytical procedures prescribed by the Levonorgestrel monograph, primarily for identification and quantification. scribd.com In chromatographic methods like HPLC, the reference standard for Impurity C allows for the unambiguous identification of the impurity peak and its accurate quantification against a known standard. The use of official reference standards is fundamental to validating analytical methods and ensuring that the quality control results are reliable and meet regulatory expectations for compliance. humanjournals.com

Reporting and Qualification Thresholds for Impurities

The ICH guidelines define specific thresholds that trigger reporting, identification, and qualification of impurities. These thresholds are a key component of the regulatory framework and are determined by the Maximum Daily Dose (MDD) of the drug. For Levonorgestrel, the highest single dose is 1.5 mg. manasalifesciences.com Based on this MDD, the following thresholds apply.

For the drug substance (API), the ICH Q3A(R2) thresholds are applicable.

| Threshold Type | Threshold Value (for MDD ≤ 2 g/day) |

|---|---|

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

Source: ICH Q3A(R2) Guideline.

For the finished drug product, the ICH Q3B(R2) thresholds are applicable.

| Threshold Type | Threshold Value (for MDD > 1 mg to 10 mg) |

|---|---|

| Reporting Threshold | 0.1% |

| Identification Threshold | 0.5% or 20 µg TDI, whichever is lower |

| Qualification Threshold | 0.5% or 20 µg TDI, whichever is lower |

*TDI: Total Daily Intake. Source: ICH Q3B(R2) Guideline. baidu1y.com

Any impurity found at a level exceeding the reporting threshold must be documented. scribd.com If it surpasses the identification threshold, its structure must be determined. ich.org Should it exceed the qualification threshold, a comprehensive safety assessment is required to justify the proposed acceptance limit in the specification. ich.org

Process Optimization for Levonorgestrel Impurity C Mitigation

Industrial-Scale Synthesis Optimization for Impurity Reduction

Optimizing the industrial-scale synthesis of Levonorgestrel (B1675169) involves a multi-faceted approach aimed at enhancing reaction efficiency while minimizing the generation of byproducts like Impurity C. Research indicates that this impurity can arise from side reactions during key synthetic steps, such as the ethynylation at the C17 position. Therefore, process optimization focuses on precise control over reaction conditions, reagent selection, and the adoption of advanced manufacturing technologies.

A key area of optimization is the management of reaction parameters such as temperature, pressure, and reaction time. For instance, the ethynylation step often benefits from lower temperatures (e.g., -10°C to 0°C) to enhance selectivity and reduce the formation of side products that can occur with prolonged reaction times. Similarly, controlling the hydrolysis step is crucial, with optimal conditions identified at 60–70°C for 2–3 hours to achieve purity levels greater than 99%. The transition from laboratory-scale batch processes to robust, reproducible industrial-scale operations necessitates a deep understanding of these parameters to prevent temperature spikes or localized concentration gradients that can lead to increased impurity levels.

A significant advancement in industrial synthesis optimization is the application of continuous flow chemistry. researchgate.net This technology offers superior control over reaction parameters compared to traditional batch reactors, which is particularly advantageous for managing exothermic reactions or handling unstable intermediates. nih.govalmacgroup.com By performing reactions in tubular or microreactor systems, continuous flow processes provide excellent heat and mass transfer, preventing local temperature hotspots and ensuring uniform reaction conditions. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processes for Levonorgestrel Synthesis

| Parameter | Batch Process | Continuous Flow Reactor |

|---|---|---|

| Impurity Formation Reduction | Standard | 30% reduction |

| Reaction Time Reduction | Standard | 40% reduction |

| Achieved Purity | Variable | 99.3% |

| Process Control | Good | Superior heat & mass transfer nih.gov |

| Throughput Example | Dependent on vessel size | 50 kg/day (pilot-scale) |

Strategies for Minimizing Impurity Formation during Manufacturing

Minimizing the formation of Levonorgestrel Impurity C during manufacturing hinges on precise control of the chemical environment during key transformation steps. The selection of solvents and catalysts plays a pivotal role in directing the reaction toward the desired product and away from impurity-generating side pathways.

Solvent selection is critical. Aprotic solvents are generally preferred for the ethynylation and hydrolysis steps to suppress nucleophilic side reactions. For example, using Tetrahydrofuran (B95107) (THF) as a solvent during hydrolysis has been shown to reduce the formation of certain O-impurities by as much as 90% when compared to using methanol (B129727). The choice of acid catalyst also has a significant impact. Mineral acids, such as sulfuric acid, have demonstrated superior performance in suppressing impurities compared to organic acids. In one instance, the use of 30% sulfuric acid in THF effectively eliminated detectable levels of Impurity C.